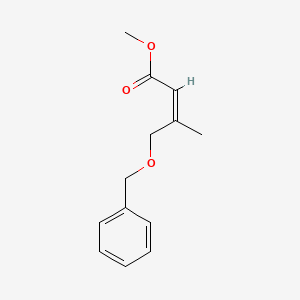

![molecular formula C26H43NaO9 B584457 4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity CAS No. 116182-43-5](/img/structure/B584457.png)

4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

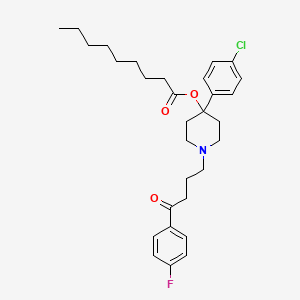

4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity is an impurity of Mupirocin, which is a carboxylic acid bacteriostatic/bactericidal antibiotic .

Molecular Structure Analysis

The molecular formula of 4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity is C26 H43 O9 . Na, and its molecular weight is 522.60 .Scientific Research Applications

Synthesis and Antimicrobial Screening

Research into derivatives of 4H-furo[2,3-c]pyranyl structures, including those related to mupirocin sodium impurity, has demonstrated significant antimicrobial activity. For instance, compounds synthesized from furo[3,2-c] benzopyran, through various chemical reactions, have shown good antimicrobial activity against a range of microorganisms. This highlights the potential of these compounds in the development of new antimicrobial agents (Mulwad & Hegde, 2009).

Biosynthesis Pathways

Studies on Pseudomonas fluorescens, the bacterium responsible for producing mupirocin, reveal the complexity of its biosynthesis involving parallel pathways. These investigations provide insights into the biosynthetic pathway of mupirocin, identifying major and minor pathways and isolating novel metabolites. Understanding these pathways is crucial for biotechnological applications, including the engineering of microbes for the production of mupirocin and its impurities with specific antimicrobial properties (Gao et al., 2014).

Innovative Synthesis Methods

Research has also focused on innovative synthesis methods for creating furopyranopyrandione derivatives. Such methods, involving the use of cerium(IV) ammonium nitrate (CAN) for furan ring formation, open new avenues for producing complex compounds that could have applications in pharmaceuticals and material science (Kobayashi et al., 2003).

Antifungal and Antibacterial Activity

Further research on furo[2,3-c]pyrazole derivatives demonstrates their potent antifungal and antibacterial activities. Such studies indicate the potential of these compounds in developing new treatments against resistant bacterial and fungal strains, contributing to the ongoing search for novel antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).

Drug Delivery Systems

The research into drug delivery systems, like mupirocin-loaded alginate microspheres, underscores the relevance of such impurities in enhancing the effectiveness of antibiotic treatments. By providing a controlled release mechanism, these systems aim to improve the bioavailability and efficacy of antibiotics, including mupirocin and potentially its impurities (Shanmugam, 2016).

properties

IUPAC Name |

sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.C7H7O2.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;1-3-8-5-7-6(1)2-4-9-7;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);2H,1,3-4H2;/q;-1;+1/b16-13+;;/t17?,18?,19-,20?,21-,24+,25-,26?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCPCRVOSWPAPM-QCTIKSEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1[C@@H](O1)C[C@H]2COC([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51NaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

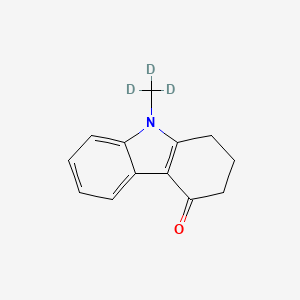

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

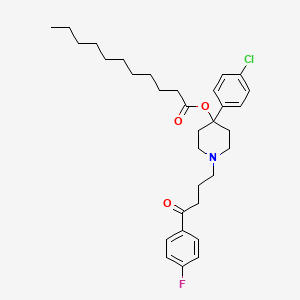

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)